![molecular formula C54H34N4O5 B14302520 Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate CAS No. 112824-16-5](/img/structure/B14302520.png)
Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4’-oxydibenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, which is known for its electron-rich characteristics, making it a valuable component in organic electronics and photonics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4’-oxydibenzoate typically involves the polymerization of a 1,4-bis(3-phenylquinoxalin-2-yl)benzene unit with other units such as DPP (diketopyrrolopyrrole) and isoindigo . The reaction conditions often include the use of catalysts and specific solvents to facilitate the polymerization process. For instance, the use of thiophene-based DDP (diketopyrrolopyrrole) has been shown to produce polymers with narrow band gaps and high mobility .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of flexible organic field-effect transistors (OFETs) fabricated by 3D printing has been explored, indicating potential for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4’-oxydibenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4’-oxydibenzoate has several scientific research applications:
Chemistry: Used in the development of new polymers with unique electronic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the fabrication of organic electronic devices, including OFETs and photovoltaic cells.
Wirkmechanismus
The mechanism by which Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4’-oxydibenzoate exerts its effects involves its interaction with molecular targets through its electron-rich quinoxaline core. This interaction can influence various pathways, including electron transport and energy transfer processes. The compound’s ability to form stable complexes with other molecules also plays a crucial role in its functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-bis(3-phenylquinoxalin-2-yl)benzene: Shares a similar quinoxaline core but lacks the oxydibenzoate component.
Diketopyrrolopyrrole (DPP) derivatives: Known for their electronic properties and used in similar applications.
Isoindigo derivatives: Also used in organic electronics and share some structural similarities.
Uniqueness
Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4’-oxydibenzoate stands out due to its unique combination of the quinoxaline core and oxydibenzoate groups, which confer distinct electronic and photonic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications.
Eigenschaften
CAS-Nummer |
112824-16-5 |
|---|---|
Molekularformel |
C54H34N4O5 |
Molekulargewicht |
818.9 g/mol |
IUPAC-Name |
[4-(3-phenylquinoxalin-2-yl)phenyl] 4-[4-[4-(3-phenylquinoxalin-2-yl)phenoxy]carbonylphenoxy]benzoate |
InChI |
InChI=1S/C54H34N4O5/c59-53(62-43-27-19-37(20-28-43)51-49(35-11-3-1-4-12-35)55-45-15-7-9-17-47(45)57-51)39-23-31-41(32-24-39)61-42-33-25-40(26-34-42)54(60)63-44-29-21-38(22-30-44)52-50(36-13-5-2-6-14-36)56-46-16-8-10-18-48(46)58-52/h1-34H |
InChI-Schlüssel |
YRTDBNDCJLLJDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)OC6=CC=C(C=C6)C(=O)OC7=CC=C(C=C7)C8=NC9=CC=CC=C9N=C8C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14302443.png)

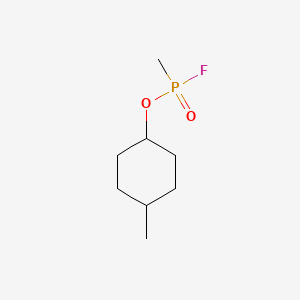
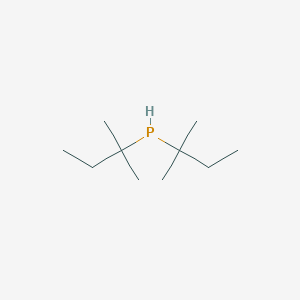
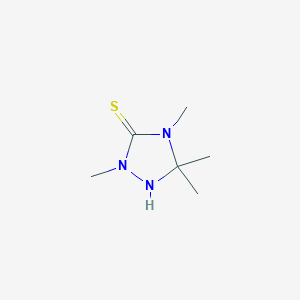
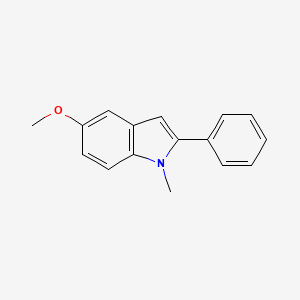

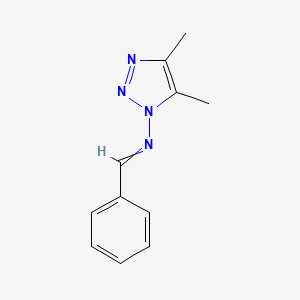

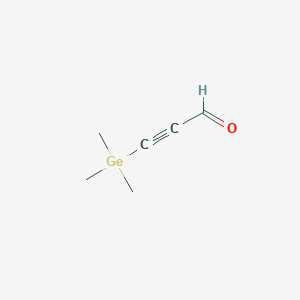
![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
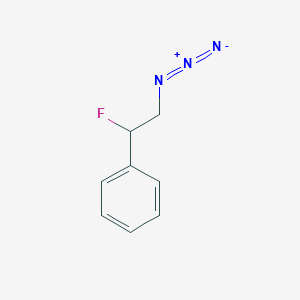
![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)
